1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
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Overview
Description
Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone: is a brominated organic compound with the molecular formula C18H14Br8O4S . This compound is known for its flame-retardant properties and is used in various industrial applications to enhance the fire resistance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone typically involves the bromination of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction is carried out in a suitable solvent such as methylene chloride, and the product is isolated by solidification from the reaction solution .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process, ensuring high purity and stability. The compound is often produced in solid form to enhance its storage stability and flowability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atoms.
Solvents: Methylene chloride is commonly used in the synthesis and reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine could yield an aminated derivative of the original compound .
Scientific Research Applications
Chemistry:
- Used as a flame retardant in polymers such as polypropylene and polystyrene .
- Acts as a precursor for synthesizing other brominated compounds.
Biology and Medicine:
- Limited direct applications, but its derivatives may be explored for biological activity.
Industry:
Mechanism of Action
The flame-retardant properties of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Comparison with Similar Compounds
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulfone
- Tetrabromobisphenol A (TBBPA)
- Hexabromocyclododecane (HBCD)
Uniqueness:
Properties
CAS No. |
73575-21-0 |
---|---|
Molecular Formula |
C18H14Br8O4S |
Molecular Weight |
965.6 g/mol |
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfonyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O4S/c19-11-5-9(6-12(20)17(11)29-3-1-15(23)24)31(27,28)10-7-13(21)18(14(22)8-10)30-4-2-16(25)26/h5-8,15-16H,1-4H2 |
InChI Key |
QNJUJUHEBJQOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Origin of Product |
United States |
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